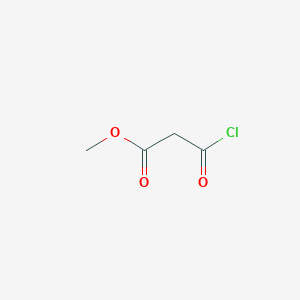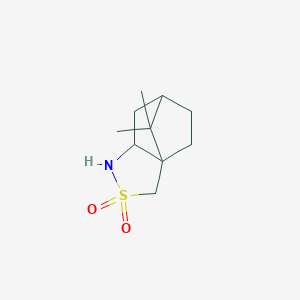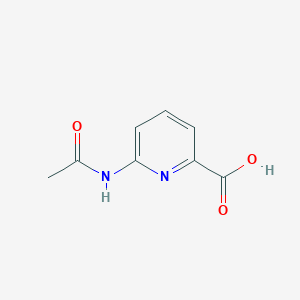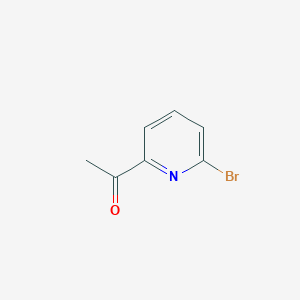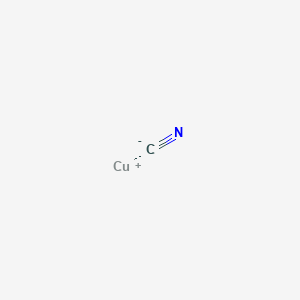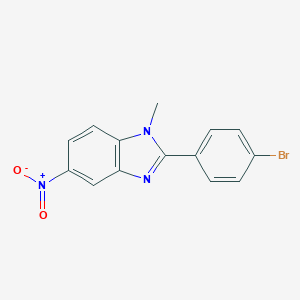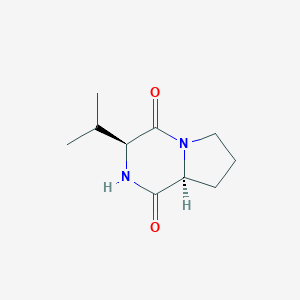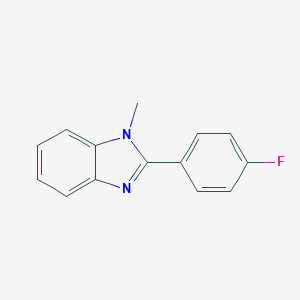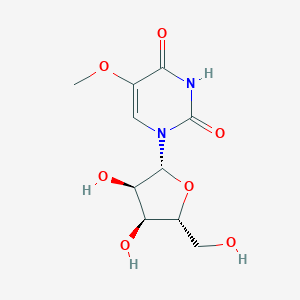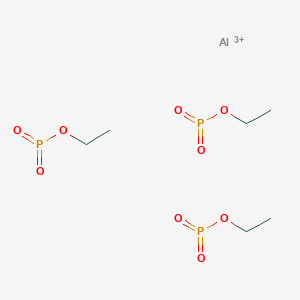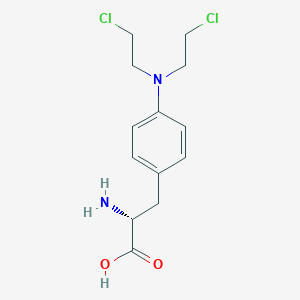
Medphalan
描述
Melphalan, a nitrogen mustard alkylating agent synthesized in 1953, has been extensively used in chemotherapy for multiple myeloma and other malignancies. It acts by cross-linking DNA strands, thereby inhibiting DNA synthesis and function, leading to cell death. Despite the advent of novel therapeutic agents, Melphalan retains a crucial role due to its cytotoxic and immunomodulatory effects (Esma et al., 2017).
Synthesis Analysis
The synthesis of Melphalan involves the alkylation of phenylalanine with a nitrogen mustard. This process is crucial for its mechanism of action, as the alkyl group is responsible for cross-linking DNA. The synthesis reflects a broader category of chemical reactions in pharmaceuticals where specific functional groups are introduced to achieve desired therapeutic effects. While specific synthesis pathways for Melphalan are not detailed in the provided research, the principles of process synthesis in chemical engineering offer insights into how chemical structures are designed to fulfill specific roles in drug action (Nishida et al., 1981).
Molecular Structure Analysis
Melphalan's molecular structure is characterized by the presence of an alkylating nitrogen mustard group attached to the phenylalanine amino acid. This structure is instrumental in its mechanism of action, allowing for the formation of cross-links within DNA strands. The molecular structure analysis emphasizes the significance of functional groups in drug design, influencing both the pharmacodynamics and pharmacokinetics of the compound.
Chemical Reactions and Properties
As an alkylating agent, Melphalan undergoes chemical reactions that result in the formation of covalent bonds with DNA nucleotides, particularly at the N7 position of guanine. This reaction is fundamental to its antineoplastic activity, leading to the disruption of DNA replication and transcription. The chemical properties of Melphalan, such as its reactivity with DNA, underscore the importance of chemical interactions in therapeutic efficacy (Samuels & Bitran, 1995).
科学研究应用
Cytotoxicity and Transport Mechanisms :
- Melphalan's cytotoxicity to murine leukemia cells was studied, revealing insights into its uptake mechanisms and interaction with amino acids (Vistica, Rabon, & Rabinovitz, 1979).
Therapeutic Indices in Cancer Treatment :
- A study on a transplantable plasma cell tumor used melphalan among other agents to evaluate their therapeutic indices, providing valuable information for cancer treatment (Rosenoer & Whisson, 1964).
Treatment of Medulloblastoma and Pineoblastoma :
- A phase II study explored the effectiveness of melphalan in treating medulloblastoma and pineoblastoma, demonstrating its potential in pediatric oncology (Friedman et al., 1989).
Chemotherapy of Medulloblastoma :
- Melphalan was tested against various human medulloblastoma cell lines, highlighting its activity and supporting its use in clinical trials (Friedman et al., 1988).
Melphalan Resistance in Multiple Myeloma :
- Research on melphalan's role in multiple myeloma revealed that enhanced DNA repair contributes to drug resistance, offering insights for improving treatment efficacy (Chen et al., 2005).
DNA Cross-Link Repair as a Resistance Mechanism :
- A study focused on melphalan's DNA interstrand crosslink repair as a mechanism for clinical resistance in multiple myeloma, shedding light on treatment challenges (Spanswick et al., 2000).
Polymeric Prodrug of Melphalan :
- The development of a melphalan polymeric prodrug aimed to improve its solubility, elimination, and target specificity, marking a significant advancement in drug delivery systems (Li et al., 2014).
Resistance Mechanisms in Chinese Hamster Ovary Cells :
- A study on melphalan-resistant Chinese hamster ovary cells provided insights into the drug's accumulation and resistance mechanisms, useful for understanding treatment failure in neoplasia (Elliott & Ling, 1981).
Amyloidosis Treatment :
- High-dose melphalan was evaluated for its effectiveness in treating light-chain amyloidosis with cardiac involvement, demonstrating its feasibility and response correlation with survival (Madan et al., 2012).
Autologous Stem Cell Transplantation in Myeloma :
- Autologous peripheral blood stem cell-supported high-dose melphalan was confirmed as standard therapy for myeloma, highlighting its role in modern cancer treatment (Barlogie et al., 2004).
安全和危害
Melphalan is a potent drug and should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The changing landscape of treatment options for multiple myeloma has led to a higher proportion of patients achieving deep, long-lasting responses to therapy . With the associated improvement in overall survival, the development of subsequent second malignancies has become of increased significance . The risk of second malignancy after multiple myeloma is affected by a combination of patient-, disease- and therapy-related risk factors . This review discusses recent data refining our knowledge of these contributing factors, including current treatment modalities which increase risk .
属性
IUPAC Name |
(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893737 | |
| Record name | Medphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medphalan | |
CAS RN |
13045-94-8 | |
| Record name | D-Melphalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13045-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013045948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medphalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melphalan D-Isomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARCOLYSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H892992X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




